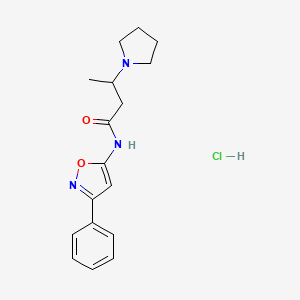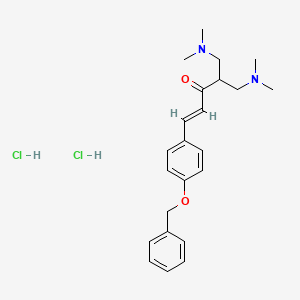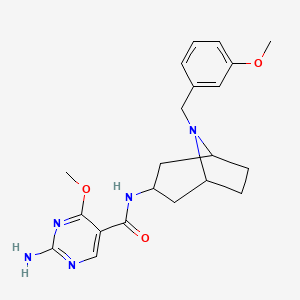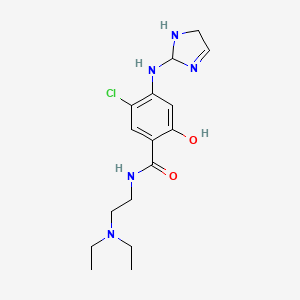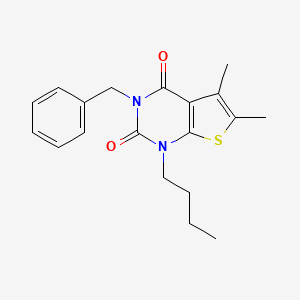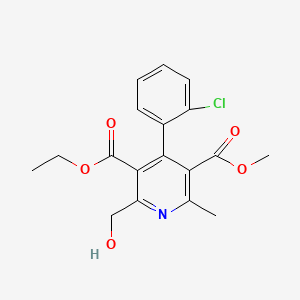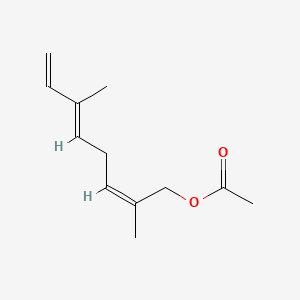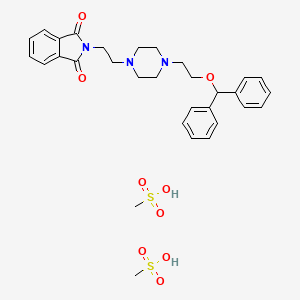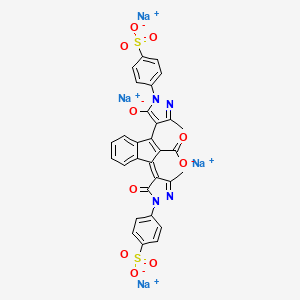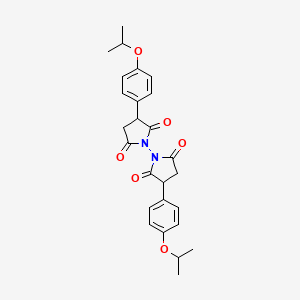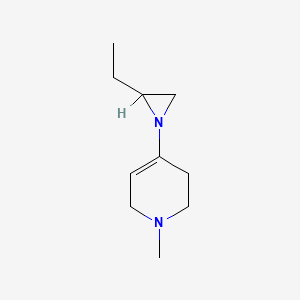
1,4,6-Oxadiazocane-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Oxadiazocane-5-thione is a heterocyclic compound with the molecular formula C5H10N2OS It features a unique ring structure that includes oxygen, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Oxadiazocane-5-thione typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method is commonly used for the preparation of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives, which are structurally related to this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Oxadiazocane-5-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,6-Oxadiazocane-5-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4,6-Oxadiazocane-5-thione involves its interaction with biological molecules through its reactive functional groups. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1,4,6-Oxadiazocane-5-thione can be compared with other similar compounds, such as:
1,3,4-Oxadiazole: A heterocyclic compound with a similar ring structure but different functional groups.
1,2,4-Triazole: Another heterocyclic compound with nitrogen atoms in the ring.
1,3,6-Oxadiazocane-2-thione: A structurally related compound with a different ring size and substitution pattern.
The uniqueness of this compound lies in its specific ring structure and the presence of the thione group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
74804-37-8 |
|---|---|
Molecular Formula |
C5H10N2OS |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1,4,6-oxadiazocane-5-thione |
InChI |
InChI=1S/C5H10N2OS/c9-5-6-1-3-8-4-2-7-5/h1-4H2,(H2,6,7,9) |
InChI Key |
JATPCFQMDOIQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


